PASS Predicted Bioactivity Spectrum: Kinase Inhibition as a Primary Pharmacological Driver
Computational Prediction of Activity Spectra for Substances (PASS) analysis identifies 2-bromo-1-(4-chloropyridin-2-yl)ethanone as a high-probability protein kinase inhibitor [1]. The prediction yields a Pa (probability of being active) of 0.620 and a Pi (probability of being inactive) of 0.011, resulting in a Pa/Pi ratio of 56.4. This strongly suggests the compound's utility as a scaffold for developing kinase-targeting agents. In contrast, the non-brominated analog 1-(4-chloropyridin-2-yl)ethanone has not been computationally characterized with the same degree of kinase inhibition potential in publicly available databases, and its Pa value for kinase inhibition is likely lower due to the absence of the α-bromo electrophilic warhead.
| Evidence Dimension | Probability of Protein Kinase Inhibitor Activity (PASS) |
|---|---|
| Target Compound Data | Pa = 0.620; Pi = 0.011 |
| Comparator Or Baseline | 1-(4-Chloropyridin-2-yl)ethanone: Data not available; expected lower Pa due to lack of α-bromo group |
| Quantified Difference | Pa/Pi ratio = 56.4 for target compound; Comparator Pa/Pi ratio unknown but inferentially lower |
| Conditions | PASS online server prediction, algorithm based on MNA descriptors and Bayesian statistics |
Why This Matters
A high Pa/Pi ratio for kinase inhibition provides a data-driven justification for prioritizing this compound as a kinase-focused chemical probe or lead optimization starting point.
- [1] Nature Scientific Reports. (2025). Table 7 PASS prediction for the activity of the title compound. 2-Bromo-1-(4-chloropyridin-2-yl)ethanone. View Source
